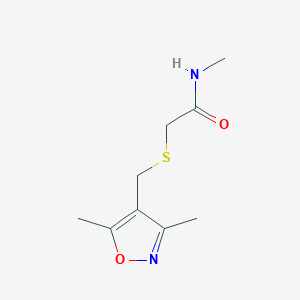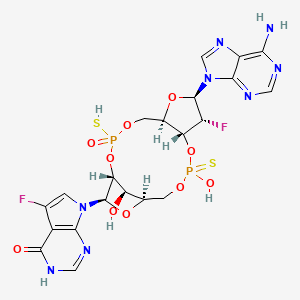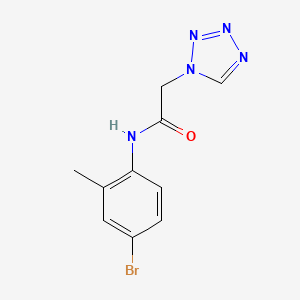
n-(4-Bromo-2-methylphenyl)-2-(1h-tetrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4-Bromo-2-methylphenyl)-2-(1h-tetrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Bromo-2-methylphenyl)-2-(1h-tetrazol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylaniline and 1H-tetrazole.
Formation of Intermediate: The 4-bromo-2-methylaniline is reacted with chloroacetyl chloride to form an intermediate compound.
Tetrazole Introduction: The intermediate is then reacted with 1H-tetrazole under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
n-(4-Bromo-2-methylphenyl)-2-(1h-tetrazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or organometallic compounds.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of oxidized products such as carboxylic acids.
Reduction: Formation of reduced products such as amines.
Hydrolysis: Formation of carboxylic acids and amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of n-(4-Bromo-2-methylphenyl)-2-(1h-tetrazol-1-yl)acetamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-(4-Bromo-2-methylphenyl)-2-(1h-tetrazol-1-yl)acetamide: can be compared with other tetrazole derivatives such as:
Uniqueness
- Bromine Substitution : The presence of the bromine atom may impart unique reactivity and biological activity compared to other halogenated derivatives.
- Methyl Group : The methyl group on the phenyl ring can influence the compound’s chemical properties and interactions with biological targets.
This general structure should provide a good starting point for your article. For detailed and specific information, consulting scientific literature and databases is recommended.
Propriétés
Formule moléculaire |
C10H10BrN5O |
|---|---|
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
N-(4-bromo-2-methylphenyl)-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C10H10BrN5O/c1-7-4-8(11)2-3-9(7)13-10(17)5-16-6-12-14-15-16/h2-4,6H,5H2,1H3,(H,13,17) |
Clé InChI |
FHDBRIYFBPNVRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


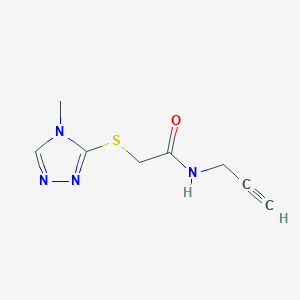
![3-bromo-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B14911763.png)
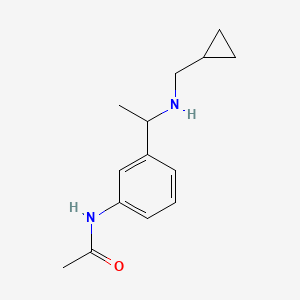
![ethyl 2-[3-hydroxy-5-(5-methylfuran-2-yl)-2-oxo-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14911769.png)
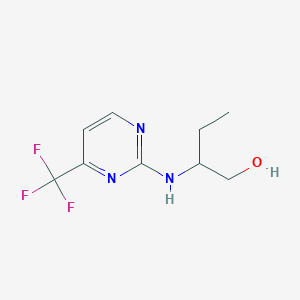
![(3aS,5S,7aR)-3a,7a-Dihydroxy-5-(propylamino)hexahydro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14911781.png)

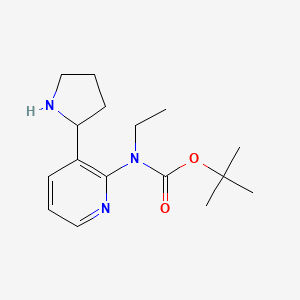

![2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B14911825.png)
